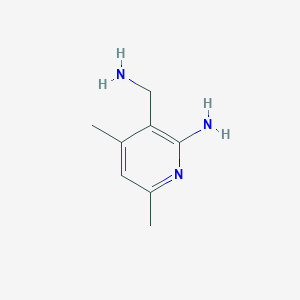

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

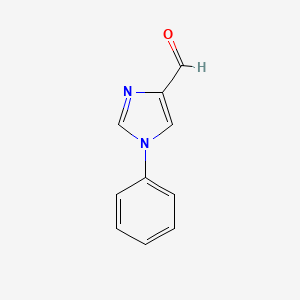

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in hydrogen bonding and can act as a base, accepting a proton .Chemical Reactions of Amines Amines can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .

Scientific Research Applications

Metalation and Synthesis

- The compound has been utilized in studies involving metalation, such as the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc and subsequent reactions. This process leads to the formation of various compounds including bis(methylzinc)—1,2-dipyridyl-1,2-bis(tert-butyldimethylsilylamido)ethane (Westerhausen et al., 2001).

Polymerization and Catalysis

- In the field of polymerization, this compound was a part of the study on the living cationic polymerization of vinyl monomers by organoaluminum halides. Its interaction with other compounds demonstrated significant effects on the polymerization process (Higashimura et al., 1989).

Cascade Synthesis

- The compound is involved in cascade synthesis processes. For example, it has been used in the synthesis of highly functionalized pyrimidinylpyrrolidines, demonstrating its versatility in chemical reactions (Elboray et al., 2011).

Supramolecular Interactions

- The compound plays a role in the study of noncovalent supramolecular interactions. For instance, its interaction with cadmium chloride has been analyzed to understand the formation and structure of certain complexes (Al-Far & Ali, 2007).

Aromatic Amine Ligand Systems

- It's also used in the synthesis of aromatic amine ligand systems, specifically in the study of highly active catalyst systems for polymerizing dimethylphenol (Kim et al., 2018).

Aminomethylation Reactions

- The compound is part of research on aminomethylation reactions. One study investigated the aminomethylation of hydroxy methyl pyridines by secondary amines, revealing insights into the reaction mechanisms and outcomes (Smirnov et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(aminomethyl)-4,6-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4,9H2,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBATIFWEVKVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542864 |

Source

|

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |

CAS RN |

96551-20-1 |

Source

|

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)